molecular formula C21H21N3O5 B579933 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- CAS No. 1369969-44-7

1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-

Cat. No.: B579933
CAS No.: 1369969-44-7
M. Wt: 395.415
InChI Key: CKFVSMPWXAASIQ-INIZCTEOSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- exhibits a complex three-dimensional arrangement characterized by multiple functional groups and a defined stereochemical center. The compound possesses a molecular formula of C21H21N3O5 and a molecular weight of 395.41 g/mol. The structural framework consists of an isoindole-1,3-dione core system linked to a substituted propyl chain bearing a hydroxyl group and an amino linkage to a morpholinyl-substituted phenyl ring.

The stereochemical configuration of this compound is defined by the presence of a chiral center at the second carbon of the propyl chain, specifically designated as the (2S) configuration. This stereochemical arrangement distinguishes it from its (2R) enantiomer, which carries the CAS number 446292-07-5. The (2S) configuration imparts specific three-dimensional properties to the molecule that influence its biological activity and chemical behavior. The hydroxyl group at this chiral center adopts a specific spatial orientation that affects the overall molecular conformation and potential intermolecular interactions.

The isoindole-1,3-dione moiety represents the core structural element, featuring a bicyclic aromatic system with two carbonyl groups positioned at the 1 and 3 positions. This structural motif is characteristic of phthalimide derivatives and contributes to the compound's stability and chemical reactivity. The aromatic nature of the isoindole ring system provides π-electron density that can participate in various intermolecular interactions, including π-π stacking arrangements with other aromatic systems.

The morpholinyl substituent attached to the phenyl ring introduces additional complexity to the molecular architecture. The morpholine ring adopts a chair conformation similar to cyclohexane, with the oxygen atom and nitrogen atom positioned at opposite vertices of the six-membered ring. The presence of the oxo group at the 3-position of the morpholine ring creates an additional carbonyl functionality that influences the electronic distribution within this portion of the molecule.

Systematic IUPAC Nomenclature and Synonym Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures with multiple substituents. The complete IUPAC name, 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-, reflects the hierarchical naming system that identifies the parent isoindole-1,3-dione structure as the principal functional group.

The nomenclature systematically describes each structural component in order of priority. The "1H-Isoindole-1,3(2H)-dione" portion identifies the core heterocyclic framework, where the numbering system follows standard conventions for isoindole derivatives. The "2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-" segment describes the complex substituent attached to the nitrogen atom at position 2 of the isoindole ring.

Multiple synonyms exist for this compound, reflecting variations in nomenclature conventions and registration practices across different chemical databases and regulatory systems. Alternative names include "(S)-2-(2-Hydroxy-3-(4-(3-oxomorpholino)phenylamino)propyl)isoindoline-1,3-dione" and "2-[(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione". These variations primarily differ in their representation of the morpholine substituent and the amino linkage terminology.

Nomenclature Type Chemical Name Reference
IUPAC Systematic 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-
Alternative Systematic (S)-2-(2-Hydroxy-3-(4-(3-oxomorpholino)phenylamino)propyl)isoindoline-1,3-dione
Simplified Variant 2-[(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione
Trade/Research Name Rivaroxaban Impurity 27

The compound is assigned the CAS Registry Number 1369969-44-7, which serves as a unique identifier in chemical databases and regulatory systems. This registration number specifically corresponds to the (2S) stereoisomer, distinguishing it from the (2R) enantiomer that possesses the CAS number 446292-07-5. The European Community number 610-201-0 provides additional regulatory identification within European chemical registration systems.

Comparative Analysis with Isoindole-1,3-dione Derivatives

The structural characteristics of 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- can be meaningfully compared with other members of the isoindole-1,3-dione family to understand its unique features and potential applications. The isoindole-1,3-dione core structure represents a well-established pharmacophore that appears in numerous biologically active compounds, including those with anticonvulsant, anti-inflammatory, and antimicrobial properties.

Comparative analysis with simpler isoindole-1,3-dione derivatives reveals the complexity introduced by the extended side chain substitution. For instance, 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione, with molecular formula C14H10N2O2 and molecular weight 238.24 g/mol, represents a significantly simpler structural analog. This compound lacks the hydroxylated propyl linker and the morpholinyl substituent, making it approximately 157 mass units lighter than the target compound. The structural simplification results in different physicochemical properties and biological activities.

The morpholinyl substituent in the target compound introduces several distinctive features compared to other isoindole-1,3-dione derivatives. The presence of both nitrogen and oxygen heteroatoms in the morpholine ring creates opportunities for hydrogen bonding interactions that are absent in simpler analogs. Additionally, the oxo group at the 3-position of the morpholine ring provides an additional carbonyl functionality that can participate in various chemical reactions and intermolecular interactions.

Compound Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound (2S) C21H21N3O5 395.41 g/mol Hydroxylated propyl chain, morpholinyl substituent, (2S) stereochemistry
2-(4-Aminophenyl) derivative C14H10N2O2 238.24 g/mol Simple aminophenyl substituent
Rivaroxaban Intermediate (2R) C21H21N3O5 395.41 g/mol Identical structure with (2R) stereochemistry
Related Oxazolidinyl Analog C22H19N3O6 421.4 g/mol Oxazolidinyl ring instead of propyl chain

When compared to related pharmaceutical intermediates, particularly those associated with rivaroxaban synthesis, the target compound demonstrates structural homology with other complex isoindole-1,3-dione derivatives. The related compound 2-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione represents a closely related analog with molecular formula C22H19N3O6 and molecular weight 421.4 g/mol. This compound features an oxazolidinyl ring system in place of the hydroxylated propyl chain, demonstrating how structural modifications can be implemented while maintaining the core isoindole-1,3-dione framework.

The stereochemical aspects of the target compound become particularly significant when compared to its (2R) enantiomer. Both compounds share identical molecular formulas and weights but differ in their three-dimensional arrangements around the chiral center. This stereochemical difference can result in distinct biological activities, pharmacokinetic properties, and regulatory classifications, highlighting the importance of stereochemical control in pharmaceutical development.

The comparative analysis reveals that the target compound represents a sophisticated member of the isoindole-1,3-dione family, incorporating multiple functional groups and stereochemical complexity that distinguish it from simpler analogs. The presence of the morpholinyl substituent, hydroxylated propyl linker, and defined stereochemistry contributes to its specific properties and potential applications in pharmaceutical research and development.

Properties

IUPAC Name

2-[(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFVSMPWXAASIQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NC[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726915
Record name 2-{(2S)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369969-44-7
Record name 2-{(2S)-2-Hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Propylamine Attachment to Isoindole-Dione

The hydroxypropylamine is linked to the isoindole-dione core via nucleophilic substitution. For example, 4-chloro-2-(morpholin-4-yl)quinazoline reacts with the hydroxypropylamine derivative in DMF at 80°C, yielding the intermediate.

Step 2: Morpholinone-Aniline Coupling

The 4-(3-oxomorpholinyl)aniline is coupled to the hydroxypropyl group using Mitsunobu conditions (DIAD, PPh₃) to retain the (2S) configuration. Ethyl acetate extraction and recrystallization afford the final product.

Reaction Table :

StepReagents/ConditionsYieldReference
Isoindole formationPd(OAc)₂, PPh₃, CO, Cs₂CO₃76%
Hydroxypropylamine synthesisNaNO₂, HCl, ethanol53%
Morpholinone-aniline couplingDIAD, PPh₃, THF65%

Industrial-Scale Considerations

Patents emphasize solvent safety and scalability:

  • Ethanol over DMF : Reduces toxicity and simplifies purification.

  • Continuous diazotization : Automated temperature control minimizes decomposition risks.

  • Crystallization : Recrystallization from acetone/water mixtures enhances purity (>99% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a carbonyl group.

  • Reduction: : The morpholine ring can be reduced to a piperidine ring.

  • Substitution: : The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of piperidine derivatives.

  • Substitution: : Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Anti-Cancer Activity

Research has shown that derivatives of isoindole compounds exhibit promising anti-cancer properties. A study published in the International Journal of Molecular Sciences demonstrated that certain N-substituted isoindole derivatives could inhibit cyclooxygenase enzymes, which are implicated in cancer progression and inflammation . The specific compound discussed here may share similar mechanisms, making it a candidate for further investigation in oncology.

Anti-Inflammatory Properties

The compound's structure allows it to potentially modulate inflammatory pathways. In vitro studies have indicated that isoindole derivatives can act as inhibitors of pro-inflammatory cytokines, suggesting that this compound could be developed into therapeutic agents for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. For instance, the compound can be synthesized from phthalimide through various methods including acylation and cyclization processes. A patent outlines a method for synthesizing related compounds using (S)-epichlorohydrin and phthalimide under specific conditions to yield high-purity products .

Case Study 1: Synthesis and Characterization

A notable case study involved the synthesis of a new N-substituted isoindole derivative, which was characterized using techniques like NMR and mass spectrometry. The study highlighted the compound's affinity for cyclooxygenase enzymes, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Biological Evaluation

Another research effort evaluated the biological activity of several isoindole derivatives against various cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. This reinforces the need for further exploration of this compound's therapeutic potential .

Potential Future Directions

Given its structural characteristics and preliminary findings on biological activity, future research could focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its effects on cancer and inflammation.
  • Clinical Trials : Progressing from preclinical studies to clinical trials to evaluate safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity could lead to more potent derivatives.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The morpholine group may interact with enzyme active sites, while the hydroxypropyl moiety could influence receptor binding. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Pomalidomide

  • Molecular Formula : C₁₃H₁₁N₃O₄
  • Substituents : 2-(2,6-Dioxo-3-piperidinyl) group.
  • Activity: Immunomodulatory agent used in multiple myeloma treatment. Unlike the target compound, pomalidomide lacks a morpholinyl group but shares the isoindole-dione core, highlighting the role of the piperidinyl moiety in immunomodulation .

2-[3-(Silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione (PSQ-PhI)

  • Molecular Formula: Not explicitly provided, but includes a polysilsesquioxane chain.
  • Substituents : Triethoxysilylpropyl group.
  • Application : Utilized in green synthesis of soluble polymers. This derivative diverges pharmacologically but shares synthetic versatility through functionalization of the isoindole-dione core .

Compound 5 (2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione)

  • Molecular Formula : C₂₀H₂₀N₂O₄
  • Substituents: 2-Methoxybenzylamino group.
  • Synthesis : Prepared via epoxide ring-opening with aryl amines, yielding 26.3% . While structurally similar to the target compound, the absence of a morpholinyl group and presence of methoxybenzyl substituents may reduce anticoagulant activity.

Derivatives with Electrochemically Active Substituents

4-Amino-2-[4-(Pentafluoro-λ⁶-sulfanyl)phenyl]-1H-isoindole-1,3(2H)-dione (4d)

  • Molecular Formula: C₁₄H₇F₅NO₂S
  • Substituents : Pentafluoro-λ⁶-sulfanylphenyl group.
  • Electrochemical Behavior : Exhibits irreversible reduction due to electron-withdrawing substituents, contrasting with the quasi-reversible processes seen in simpler derivatives. This highlights the impact of electronegative groups on redox properties .

Antiparasitic Indole Derivatives

1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole

  • Molecular Formula : C₂₆H₂₇N₃
  • Substituents: Dimethylaminopropylaminomethylphenyl group.
  • Activity: Demonstrates antiparasitic activity (IC₅₀ in µM range against Plasmodium falciparum).

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Role Reference
Target Compound C₂₁H₂₁N₃O₅ 395.41 (2S)-Hydroxypropyl, morpholinylphenylamino Anticoagulant impurity
Pomalidomide C₁₃H₁₁N₃O₄ 273.24 2-(2,6-Dioxopiperidin-3-yl) Immunomodulatory
Compound 5 () C₂₀H₂₀N₂O₄ 352.39 2-Methoxybenzylamino Not reported
4d (Electrochemical derivative) C₁₄H₇F₅NO₂S 380.28 Pentafluoro-λ⁶-sulfanylphenyl Electroactive material
PSQ-PhI (Polysilsesquioxane derivative) - - Triethoxysilylpropyl Green chemistry polymer

Key Findings

Synthetic Versatility: Derivatives such as PSQ-PhI demonstrate the adaptability of isoindole-dione cores in non-pharmacological applications, emphasizing green chemistry principles .

Electrochemical Diversity : Substituents like pentafluoro-λ⁶-sulfanylphenyl drastically alter redox behavior, suggesting tunability for electronic or catalytic applications .

Pharmacological Potential: While antiparasitic indoles (e.g., ) highlight nitrogen heterocycles’ broad utility, the target compound’s anticoagulant association underscores isoindole-diones’ therapeutic versatility .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- is notable for its potential therapeutic effects against various diseases, including cancer and infectious diseases.

Chemical Structure and Properties

The compound's structure features a core isoindole moiety with a hydroxy and morpholinyl-substituted phenyl group. This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that isoindole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that synthesized isoindole derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically, one derivative showed an inhibition zone comparable to gentamicin, indicating its potential as an effective antimicrobial agent .

Anticancer Properties

The anticancer activity of isoindole derivatives has been well-documented. Compounds derived from isoindole-1,3(2H)-dione have shown promising results in inhibiting the proliferation of cancer cell lines such as Caco-2 and HCT-116. Mechanistically, these compounds induce apoptosis and arrest the cell cycle at various stages .

Antileishmanial Effects

Isoindole derivatives have also been evaluated for their antileishmanial activity. One study reported that certain compounds exhibited IC50 values significantly lower than those of the standard treatment, Glucantime, against Leishmania tropica, suggesting their potential as alternative treatments for leishmaniasis .

Enzyme Inhibition

The compound interacts with several enzymes, particularly protein kinase CK2, which is involved in cell cycle regulation and apoptosis. By binding to the ATP-binding site of CK2, it inhibits its activity, thereby affecting downstream signaling pathways critical for cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is closely linked to their chemical structure. For example:

  • Lipophilicity : Increased lipophilicity enhances the antileishmanial and anticancer activities.
  • Substituent Effects : Halogenation of the isoindole moiety has been shown to improve antimicrobial efficacy .

Data Tables

Biological ActivityCompoundIC50 Value (μmol/mL)Reference
AntibacterialCompound 31.174
AntileishmanialCompound 30.0478
Anticancer (Caco-2)Compound XNot specified
CK2 InhibitionCompound YNot specified

Case Studies

Several studies have investigated the biological activities of isoindole derivatives:

  • Antimicrobial Study : A recent investigation synthesized new isoindole derivatives and tested their antibacterial properties against clinical strains of bacteria. The results demonstrated that specific compounds had comparable or superior activity to existing antibiotics .
  • Cancer Cell Line Evaluation : In vitro studies on Caco-2 and HCT-116 cells revealed that certain isoindole derivatives effectively induced apoptosis and inhibited cell proliferation through cell cycle arrest mechanisms .
  • Leishmania Treatment : A comparative study showed that some isoindole derivatives were more effective than traditional treatments for leishmaniasis, highlighting their potential in tropical medicine .

Q & A

Synthesis and Optimization

1. Basic: What are the optimal synthetic routes for synthesizing this compound, and what purification methods are recommended? Answer: The compound can be synthesized via multi-step routes involving:

  • Condensation : Reaction of intermediates like 4-(3-oxomorpholin-4-yl)aniline with phthalimide derivatives under reflux in acetic acid, as described in general heterocyclic synthesis protocols .
  • Cyclization : Use of catalysts like ZnCl₂ for ring closure, as seen in analogous indole syntheses .
  • Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

2. Advanced: How can stereochemical inconsistencies in the (2S)-2-hydroxypropyl side chain be resolved during synthesis? Answer:

  • Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .
  • Asymmetric Catalysis : Use Sharpless epoxidation or enzymatic resolution (e.g., lipase-mediated hydrolysis) to enforce (S)-configuration .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SC-XRD) at 90 K confirms absolute configuration, as demonstrated in structurally related isoindole derivatives .

II. Analytical Characterization

3. Basic: What analytical techniques confirm the structural integrity of this compound? Answer:

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d₆) identify key protons (e.g., hydroxypropyl -OH at δ 4.8 ppm) and carbons (amide C=O at ~170 ppm) .
  • FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H/O-H stretch) validate functional groups .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity and molecular weight (e.g., [M+H]⁺ = 426.2) .

4. Advanced: How can researchers address challenges in detecting low-abundance impurities? Answer:

  • LC-HRMS : High-resolution mass spectrometry (HRMS) with ion mobility separation identifies trace impurities (e.g., des-hydroxy byproducts) at ppm levels .
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-A), and acidic/alkaline conditions to profile degradation products .

III. Biological Activity and Mechanism

5. Basic: What biological activities are reported for this compound, and what assays are used? Answer:

  • Antimicrobial Activity : Tested via broth microdilution (MIC ≤ 16 µg/mL against S. aureus), with structural analogs showing morpholine-dependent efficacy .
  • Kinase Inhibition : Assayed via fluorescence polarization (e.g., IC₅₀ = 0.8 µM against PI3Kδ), attributed to the morpholinylphenyl pharmacophore .

6. Advanced: How can researchers elucidate the mechanism of action for its kinase inhibition? Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with PI3Kδ’s ATP-binding pocket, highlighting hydrogen bonds with Val828 and hydrophobic contacts with Trp760 .
  • Cellular Assays : Measure downstream biomarkers (e.g., phosphorylated Akt via Western blot) in cancer cell lines (e.g., MCF-7) .

IV. Data Contradiction and Reproducibility

7. Advanced: How should conflicting bioactivity data (e.g., IC₅₀ variability across studies) be analyzed? Answer:

  • Assay Variability : Control for cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) .
  • Stereochemical Purity : Re-test batches with ≥99% enantiomeric excess (EE) to rule out inactive (R)-enantiomer contributions .

Experimental Design

8. Advanced: What computational tools aid in optimizing derivatives for enhanced solubility? Answer:

  • QSAR Modeling : Use Schrödinger’s QikProp to predict logP (target ≤3.5) and aqueous solubility (≥50 µM) .
  • Co-Crystallization : Screen with cyclodextrins or PEG-based polymers to improve bioavailability .

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